5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one
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Overview
Description
This compound is a piperidinone with a hydroxymethyl group at the 5-position, a methyl group at the 1-position, and a trifluoromethyl-substituted phenyl group at the 6-position . Piperidinones are a type of cyclic amide and are often used in organic synthesis due to their reactivity .
Molecular Structure Analysis
The compound contains a six-membered piperidinone ring, which is a type of lactam. Lactams are cyclic amides and are resonance-stabilized. The trifluoromethyl group is electron-withdrawing, which could impact the reactivity of the compound .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, piperidinones can undergo a variety of reactions. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance solubility in polar solvents .Scientific Research Applications
Molecular Structure Analysis
The trifluoromethyl group, as part of the structure of compounds similar to 5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one, has been analyzed to understand the molecular geometry, dihedral angles, and distances between atoms. Studies reveal that these compounds form sheets of molecules linked through C-H...O interactions, indicating a propensity for forming structured networks, which could be significant in understanding the compound's behavior in various solvents and conditions (Li et al., 2005).
Crystallography and Hydrogen Bonding
The compound's crystallographic features, such as the formation of homochiral chains and the presence of weak intermolecular OH⋯N hydrogen bonds, have been explored, indicating its potential application in studies related to molecular packing and structural stability in crystalline forms (Kuleshova & Khrustalev, 2000).
Anti-inflammatory and Anti-proliferative Activities
Derivatives of piperidine structures, including those with similar frameworks to this compound, have been synthesized and evaluated for their anti-inflammatory and anaesthetic properties, revealing their potential in pharmaceutical applications for treating inflammation and cancer (Ranise et al., 2001).
Molecular Docking and Stability Analyses
The molecular stability and conformational behavior of similar compounds have been analyzed using techniques like density functional theory and molecular docking. These studies are pivotal in understanding the compound's interaction with biological molecules and its potential role as an inhibitor in cancer treatment (Karayel, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-18-12(20)7-4-10(8-19)13(18)9-2-5-11(6-3-9)14(15,16)17/h2-3,5-6,10,13,19H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIIYIKGNDYPKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)CO)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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